molecular formula C8H15N3 B2849962 1-Butyl-5-methyl-1H-pyrazol-4-amine CAS No. 1006453-79-7

1-Butyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B2849962
CAS No.: 1006453-79-7
M. Wt: 153.229
InChI Key: BTHRHWILEKHFKG-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C8H15N3. This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry .

Preparation Methods

The synthesis of 1-Butyl-5-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common synthetic route involves the reaction of 1-butyl-3,5-dimethylpyrazole with ammonia under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve more efficient and scalable processes, such as catalytic hydrogenation or reductive amination, to produce the compound in larger quantities. These methods often utilize advanced equipment and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Butyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-Butyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Butyl-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-5-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-7(2)8(9)6-10-11/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHRHWILEKHFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006453-79-7
Record name 1-butyl-5-methyl-1H-pyrazol-4-amine
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